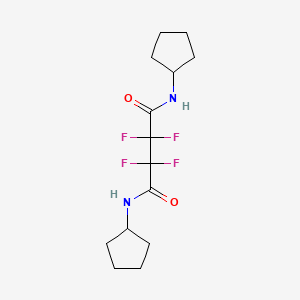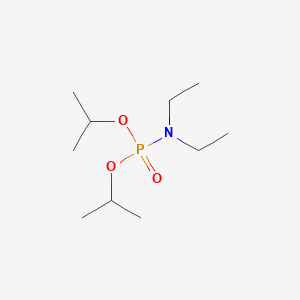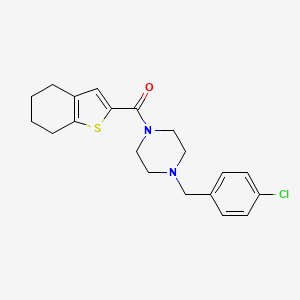![molecular formula C19H27N3O3 B4632310 1-[4-(acetylamino)phenyl]-5-oxo-N,N-dipropyl-3-pyrrolidinecarboxamide](/img/structure/B4632310.png)
1-[4-(acetylamino)phenyl]-5-oxo-N,N-dipropyl-3-pyrrolidinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to “1-[4-(acetylamino)phenyl]-5-oxo-N,N-dipropyl-3-pyrrolidinecarboxamide” involves complex organic reactions. For instance, the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a compound with a somewhat similar structure, demonstrates the complexity of synthesizing such molecules. This process involves selective inhibition of histone deacetylase (HDAC), indicating the intricate steps required to achieve specific functional groups and molecular architecture (Zhou et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds similar to “this compound” is characterized by detailed analysis such as X-ray diffraction. For example, the study of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide revealed the importance of hydrogen bonds in stabilizing the crystal structure, indicating the role of molecular interactions in defining the physical properties of these compounds (Shu & Long, 2023).
Chemical Reactions and Properties
The chemical reactivity and properties of related compounds showcase their potential in forming various derivatives through reactions such as transamination and cyclization. For instance, the reaction of 1-phenyl-4-(phenylhydroxymethylidene)-pyrrolidine-2,3,5-trione with difunctional bases highlights the compound's ability to undergo significant structural transformations, impacting its chemical behavior and potential applications (Ostrowska et al., 1999).
Physical Properties Analysis
Understanding the physical properties of such compounds involves examining their crystalline structure, melting points, solubility, and more. For example, the synthesis and analysis of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide provide insight into how molecular interactions, such as hydrogen bonding, influence the compound's physical state and stability (Shu & Long, 2023).
Chemical Properties Analysis
The chemical properties analysis focuses on the compound's reactivity, including its behavior in various chemical reactions, stability under different conditions, and interaction with other chemical entities. The study on the synthesis and transamination of enaminones sheds light on the chemical versatility and potential transformations of pyrrolidine derivatives, demonstrating the complexity of their chemical properties (Ostrowska et al., 1999).
Applications De Recherche Scientifique
Stereochemistry and Pharmacological Profile
Stereochemistry plays a crucial role in the pharmacological profiles of compounds. Research on enantiomerically pure compounds like (4R)-2-oxo-4-phenylpyrrolidine-1-carboxamide and its derivatives has shown that the configuration of stereocenters significantly affects biological properties. These findings underscore the importance of stereochemistry in drug design and the potential of specific stereoisomers to exhibit enhanced pharmacological advantages, including improved efficacy and safety profiles (Veinberg et al., 2015).
Betalains: Chemistry and Biochemistry
Betalains are nitrogen-containing pigments that demonstrate the diversity of natural compounds with significant biological activities. The synthesis and bioactivity exploration of compounds like betalains, which possess a nitrogenous core structure similar to the query compound, highlight the potential for discovering novel agents with antioxidant, anti-inflammatory, or cytotoxic activities. Such research indicates the vast potential of structurally unique compounds for contributing to the pharmacopoeia (Khan & Giridhar, 2015).
Nootropic Drugs and Brain Cholinergic Mechanisms
Compounds affecting the central nervous system, particularly through modulation of cholinergic mechanisms, are of great interest for their cognitive-enhancing properties. Research into pyrrolidinone derivatives, which share a core pharmacophore with the query compound, reveals their potential to influence cognitive processes, memory, and learning. This suggests a broader application for compounds structurally related to 1-[4-(acetylamino)phenyl]-5-oxo-N,N-dipropyl-3-pyrrolidinecarboxamide in treating cognitive disorders or enhancing cognitive functions (Pepeu & Spignoli, 1989).
Advanced Oxidation Processes for Compound Degradation
The environmental persistence and potential toxicity of synthetic compounds necessitate the development of effective degradation strategies. Advanced oxidation processes (AOPs) represent a method for the degradation of recalcitrant compounds, potentially including this compound. Research on the AOP degradation of various compounds offers insights into reducing their environmental impact and understanding their degradation pathways (Qutob et al., 2022).
Propriétés
IUPAC Name |
1-(4-acetamidophenyl)-5-oxo-N,N-dipropylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-4-10-21(11-5-2)19(25)15-12-18(24)22(13-15)17-8-6-16(7-9-17)20-14(3)23/h6-9,15H,4-5,10-13H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCBIXQDWRUJEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B4632227.png)



![5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4632254.png)
![N-(3-acetylphenyl)-2-[4-(4-chloro-2-methylphenoxy)butanoyl]hydrazinecarboxamide](/img/structure/B4632272.png)
![4-bromo-3,5-bis(4-fluorophenyl)-1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B4632279.png)
![5-{[(4,6-diamino-2-pyrimidinyl)thio]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4632302.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4632312.png)
![4-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4632324.png)
![methyl 3-{[N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B4632329.png)
![2,2',2'',2'''-[(3,6-difluorobenzene-1,2,4,5-tetrayl)tetrakis(thio)]tetraethanol](/img/structure/B4632341.png)
![N-(4-pyridinylmethyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4632347.png)
![2-(2-cyano-1H-benzimidazol-1-yl)-N-[(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methyl]acetamide](/img/structure/B4632349.png)